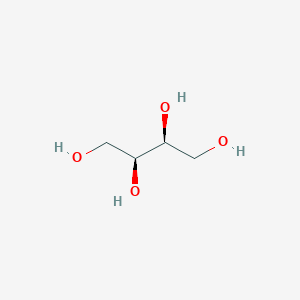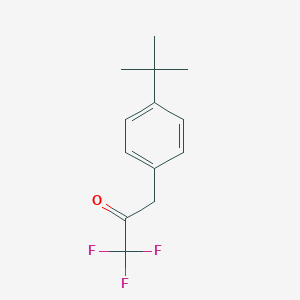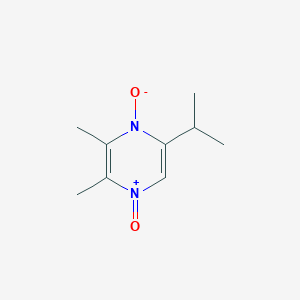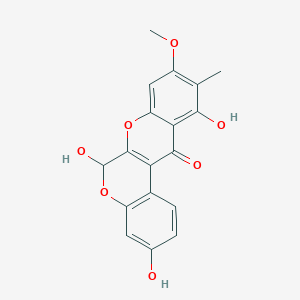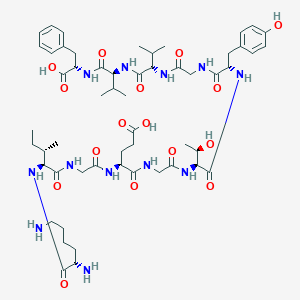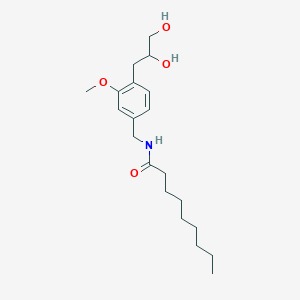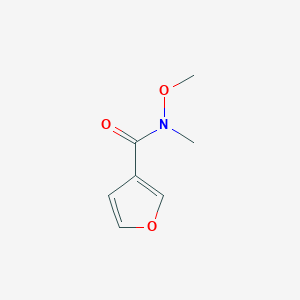
凝血酶受体肽 sfllrnp
描述
Thrombin Receptor Peptide SFLLRNP Analysis
The thrombin receptor peptide SFLLRNP, derived from the thrombin receptor, plays a crucial role in platelet activation. This peptide corresponds to the new N terminus created when thrombin cleaves its receptor after Arg41, which then acts as a tethered ligand to activate the receptor . The sequence SFLLRNPNDKYEPF, also known as TRP42/55, has been identified as a potent activator of the thrombin receptor .
Synthesis Analysis
The synthesis of thrombin receptor peptides involves creating analogs with specific amino acid substitutions to determine the minimal sequence required for receptor activation. Studies have shown that the hexapeptide SFLLRN is significantly more potent than the longer parent peptide, indicating that the essential features for thrombin receptor activation are contained within these six residues . Furthermore, the introduction of photoactivatable amino acids like p-benzoylphenylalanine (Bpa) into the peptide sequence has been explored to create photoaffinity labels for the thrombin receptor .
Molecular Structure Analysis
The molecular structure of SFLLRNP is critical for its interaction with the thrombin receptor. The phenylalanine at position 2 (Phe-2) is particularly important, and its substitution with para-fluorophenylalanine has been shown to enhance the peptide's activity . However, modifications to the benzene ring of Phe-2 are structurally restricted, suggesting a face-to-edge pi-pi interaction between the ligand and the receptor .
Chemical Reactions Analysis
Chemical modifications to the SFLLRNP peptide have been investigated to improve its stability and resistance to degradation. For instance, substituting isoserine for serine in the peptide confers resistance to aminopeptidase M-induced cleavage and inactivation, which is a significant challenge when assessing dose-response relationships in the presence of plasma or serum .
Physical and Chemical Properties Analysis
The physical and chemical properties of SFLLRNP and its analogs have been studied in the context of their interactions with platelets and endothelial cells. The peptide SFLLRN induces platelet aggregation, tyrosine phosphorylation, inhibition of cAMP formation, and an increase in cytosolic Ca2+ . Additionally, the effects of thrombin and the SFLLRN peptide on proteoglycan synthesis and distribution in human endothelial cells have been compared, revealing that the peptide increases the content of proteoglycans in the medium and cell extracts .
科学研究应用
血小板聚集和血栓形成
凝血酶受体肽 SFLLRNP 在血小板聚集中起着至关重要的作用。当凝血酶裂解受体的 N 端延伸时,它会暴露这种束缚的配体,从而导致受体活化。 合成的 SFLLRNP 可以在没有凝血酶的情况下活化受体 . 了解 SFLLRNP 与受体之间结构-活性关系对于设计有效拮抗剂至关重要。这些拮抗剂可能作为血栓形成的治疗方法。
钙动员
SFLLRNP 以及凝血酶诱导 Ca2+ 动员。两种激动剂主要从内部储存中释放 Ca2+。 这种特性使 SFLLRNP 成为研究细胞内钙信号通路的有吸引力的候选者 .
神经突生长和凋亡
有趣的是,SFLLRNP 会扰乱神经突生长并在运动神经元中诱导凋亡性细胞死亡。这种作用模拟了凝血酶对运动神经元的破坏性影响。 Caspase 活性的抑制剂可以阻止凝血酶或 SFLLRNP 诱导的这种神经元死亡 .
GTPase 活化
束缚的配体受体介导凝血酶在血小板和 CHRF-288 细胞膜中的 GTPase 活化。 研究人员已经使用该系统来评估激动剂和部分激动剂,提供了一种可靠且便捷的无细胞测定法 .
结构要点
Ser-1 和 Phe-2 是受体活化的关键残基。第二个细胞外环与第五个跨膜结构域的上侧之间的连接处包含与这些氨基酸相互作用的芳香族残基。 了解这些结构要点有助于设计靶向干预 .
潜在的治疗应用
鉴于其在血小板功能和钙信号传导中的作用,SFLLRNP 可能在血栓形成之外具有治疗意义。进一步的研究可以探索其在心血管疾病、神经疾病和其他环境中的潜力。
总之,this compound 是一种多方面化合物,在血小板生物学、钙信号传导和神经过程方面具有多种应用。其独特的特性不断吸引着科学家,正在进行的研究旨在释放其在各个领域的全部潜力。 🧪🔬📚
作用机制
Target of Action
The primary target of the Thrombin receptor peptide SFLLRNP, also known as (2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid, is the thrombin receptor . The Phe-2 residue of SFLLRNP is essential for the activation of this receptor .
Mode of Action
The SFLLRNP peptide interacts with its target, the thrombin receptor, by stimulating GTPase activity in platelet and CHRF-288 membranes . The Phe-2-phenyl of SFLLRNP is in the edge-to-face CH/π interaction with the receptor aromatic group, utilizing the Phe-2-phenyl edge along with benzene hydrogens at position 2-3 or 5-6 .
Biochemical Pathways
The activation of the thrombin receptor by SFLLRNP leads to the stimulation of GTPase activity in platelet and CHRF-288 membranes . This suggests that the peptide is involved in the regulation of G-protein signaling pathways.
Pharmacokinetics
The peptide’s ability to stimulate gtpase activity in platelet and chrf-288 membranes suggests that it can interact with its target cells effectively .
Result of Action
The activation of the thrombin receptor by SFLLRNP leads to the stimulation of GTPase activity, which is a crucial process in signal transduction . This can have various downstream effects, depending on the specific cellular context.
Action Environment
The action of SFLLRNP is influenced by the cellular environment. For instance, the peptide’s ability to stimulate GTPase activity is observed in platelet and CHRF-288 membranes . .
生化分析
Biochemical Properties
The Thrombin receptor peptide SFLLRNP interacts with various enzymes, proteins, and other biomolecules. The functional role of Arg-5 in this peptide was examined using a series of analogs having amino acid substitutions at position 5 . The results indicated that the electrostatic interaction of the Arg-guanidino group is important for the peptide to interact with the receptor .
Cellular Effects
The Thrombin receptor peptide SFLLRNP has significant effects on various types of cells and cellular processes. For instance, treatment of cultures with this peptide mimicked the deleterious effects of thrombin on motoneurons . Furthermore, cotreatment of the cultures with inhibitors of caspase activities completely prevented the death of motoneurons induced by either thrombin or SFLLRNP .
Molecular Mechanism
The Thrombin receptor peptide SFLLRNP exerts its effects at the molecular level through various mechanisms. The Phe-2-phenyl of SFLLRNP is in the edge-to-face CH/π interaction with the receptor aromatic group, utilizing the Phe-2-phenyl edge along with benzene hydrogens at position 2-3 or 5-6 . This interaction enhances the biological activity of the peptide .
属性
IUPAC Name |
(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H63N11O10/c1-21(2)16-26(47-35(56)27(17-22(3)4)48-36(57)28(46-32(53)24(40)20-51)18-23-10-6-5-7-11-23)34(55)45-25(12-8-14-44-39(42)43)33(54)49-29(19-31(41)52)37(58)50-15-9-13-30(50)38(59)60/h5-7,10-11,21-22,24-30,51H,8-9,12-20,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,53)(H,47,56)(H,48,57)(H,49,54)(H,59,60)(H4,42,43,44)/t24-,25-,26-,27-,28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZSIZRTNHGLSX-FLMSMKGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H63N11O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162944 | |
| Record name | Thrombin receptor peptide sfllrnp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
846.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145229-76-1 | |
| Record name | Thrombin receptor peptide sfllrnp | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145229761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thrombin receptor peptide sfllrnp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the thrombin receptor peptide SFLLRNP induce cell rounding in 1321N1 astrocytoma cells?
A1: SFLLRNP, mimicking the action of thrombin, binds to the thrombin receptor on 1321N1 astrocytoma cells. [] This binding initiates a signaling cascade that activates the small G protein Rho. [] Activated Rho then triggers downstream pathways leading to increased myosin light chain phosphorylation. [] This phosphorylation event is necessary for the cytoskeletal rearrangements that result in cell rounding. [] Interestingly, this rounding response is independent of other pathways often associated with thrombin signaling, such as those involving phosphatidylinositol 3-kinase, mitogen-activated protein kinase, or Ca2+ mobilization. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



